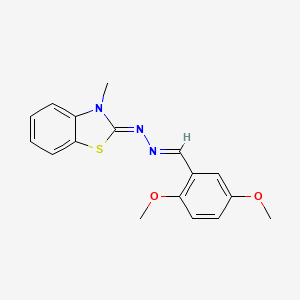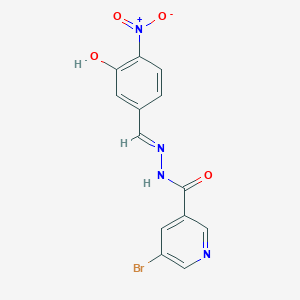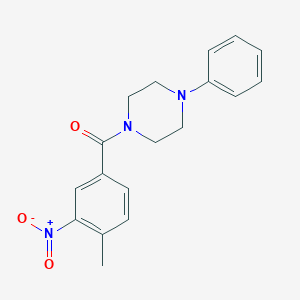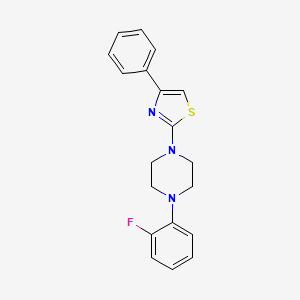![molecular formula C16H22N4O2 B5603100 N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide often involves multi-step chemical processes. For instance, a study outlined the synthesis of a related PET agent through a detailed 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a compound with significant radiochemical yields and specific activity (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in the pyrazolopyridine and related families is characterized by complex arrangements of atoms and bonds. These structures are often elucidated using spectroscopic techniques. For example, an investigation into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines highlighted the 2H-tautomeric structures preferred in solution and crystal structures through NMR and X-ray diffraction studies (Quiroga et al., 1999).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolopyridine derivatives are influenced by their molecular structure. These compounds participate in a variety of chemical reactions, leading to the synthesis of novel derivatives with potential biological activity. For instance, novel pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine derivatives were synthesized from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, showing the versatility of pyrazolopyridine compounds as precursors in heterocyclic synthesis (Abdelhamid & Gomha, 2013).
科学的研究の応用
Synthetic Chemistry and Novel Compound Development
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and characterization of pyrazolo[3,4-b]pyridines, pyrazolopyrimidines, and other related derivatives. These compounds are synthesized through various methods, including Friedländer condensation and reactions with active methylene compounds. The development of these heterocyclic compounds is crucial for exploring new therapeutic agents and understanding their chemical properties. The synthesis process often involves the condensation of carboxamide with aromatic aldehydes or the reaction with aminoheterocycles to produce azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of these compounds in synthetic chemistry (Panda et al., 2011), (Almazroa et al., 2004).
Luminescence and Binding Properties
The exploration of luminescence properties and binding characteristics, for example, with bovine serum albumin (BSA), demonstrates the potential of these compounds in bioimaging and as diagnostic tools. The interaction with BSA, leading to static quenching procedures, provides insights into the medicinal and biological relevance of these compounds (Tang et al., 2011).
Medicinal Chemistry Applications
Anticancer and Anti-inflammatory Activities
The novel derivatives synthesized from these compounds have been evaluated for their anticancer and anti-inflammatory activities. Studies include the synthesis of pyrazolopyrimidines derivatives showing potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these heterocycles (Rahmouni et al., 2016). Additionally, certain compounds have demonstrated moderate antifungal activities, providing a basis for the development of new antifungal agents (Wu et al., 2012).
Antibacterial Activity
Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested for their antibacterial activity against various bacteria, offering a foundation for the development of novel antibacterial agents. This highlights the importance of these compounds in combating bacterial infections (Panda et al., 2011).
特性
IUPAC Name |
N,4,6-trimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-8-12(2)18-15(21)14(11)16(22)19(3)7-5-6-13-9-17-20(4)10-13/h8-10H,5-7H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGIXPUVUPZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(C)CCCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)
![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
